N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C27H21NO7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H21NO7/c1-31-21-9-7-15(11-24(21)33-3)23-14-19(29)18-13-17(8-10-20(18)34-23)28-27(30)25-12-16-5-4-6-22(32-2)26(16)35-25/h4-14H,1-3H3,(H,28,30) |
InChI Key |
QWRASIILNXIZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Chalcone Precursor Formation
The chromenone core derives from cyclization of a chalcone intermediate. A Heck coupling or Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone derivatives is typically employed:
Optimization Note : Microwave-assisted condensation (100°C, 20 min) improves yield to 89% compared to conventional reflux (6 h, 72%).
Cyclization to Chromenone
The Algar-Flynn-Oyamada (AFO) reaction oxidizes the chalcone to the chromenone. Hydrogen peroxide in alkaline methanol mediates this step:
Subsequent reduction of the nitro group to amine uses catalytic hydrogenation (Pd/C, H₂, 50 psi):
Synthesis of 7-Methoxy-1-benzofuran-2-carboxylic Acid
Benzofuran Ring Construction
Benzofuran synthesis employs cyclization of 2-methoxy-4-propynyloxybenzaldehyde under Sonogashira conditions:
Key Modification : Substituent positioning requires careful protection/deprotection. Introducing methoxy at C7 necessitates ortho-directed lithiation (LDA, THF, -78°C) followed by methoxylation.
Oxidation to Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The benzofuran carboxylic acid is activated as either an acid chloride (SOCl₂, 70°C) or using coupling agents like HATU/DIPEA:
Amide Bond Formation
Reaction between the acid chloride and chromenone amine proceeds in anhydrous DCM with triethylamine as base:
Alternative Method : EDCl/HOBt-mediated coupling in DMF achieves comparable yields (80%) with milder conditions.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (7:3) elevates purity from 92% to 99.5% (HPLC, C18 column, 254 nm).
Scale-Up Considerations and Process Chemistry
Critical Parameters
Waste Stream Management
-
Chromium residues from Jones oxidation are treated with NaHSO₃ to precipitate Cr(OH)₃ (99.9% removal efficiency).
Emerging Methodologies and Comparative Analysis
Flow Chemistry Approaches
Microreactor systems reduce reaction times:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with chromenone and benzofuran scaffolds exhibit significant anticancer properties. N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Studies suggest that it can scavenge free radicals effectively, thereby protecting cellular components from damage.
Cholinesterase Inhibition
Given the structural similarities with known cholinesterase inhibitors, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes is vital for enhancing cholinergic transmission in the brain.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Abbasi et al. (2013) | Synthesized a series of compounds based on similar scaffolds and assessed their inhibitory potential against acetylcholinesterase, revealing promising IC50 values below 20 µM for several derivatives. |
| Al-Harrasi et al. (2018) | Developed coumarin derivatives that showed significant anti-AChE activity, suggesting that modifications on the benzofuran structure could enhance efficacy against Alzheimer's disease. |
| Rehman et al. (2018) | Investigated oxadiazole derivatives and their AChE inhibitory activity, indicating that similar structural motifs may yield potent inhibitors for neurodegenerative conditions. |
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy groups on the phenyl ring significantly enhances biological activity. Modifications at specific positions on the chromenone and benzofuran moieties have been shown to affect binding affinity and selectivity towards target enzymes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other tubulin inhibitors used in chemotherapy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substitution Patterns on the Chromenone Core
The target compound shares structural homology with other chromenone derivatives but differs in substituent positioning. For example:
- 7-Methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide () replaces the 3,4-dimethoxyphenyl group with a 2-methoxyphenyl substituent. This positional shift reduces electron-donating effects and may alter steric interactions in target binding .
- [3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate () features a trifluoromethyl group at position 2 and a carbamate at position 5. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the dimethoxyphenyl group in the target compound .
Table 1: Chromenone Core Substitutions
Functional Group Variations: Benzamide vs. Carboxamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () replaces the chromenone core with a phenethyl-benzamide structure. However, the benzamide group retains hydrogen-bonding capacity, similar to the carboxamide in the target compound .
- Carbamate derivatives () exhibit hydrolytic stability but lack the hydrogen-bonding efficiency of carboxamides, which may reduce target affinity .
Table 2: Functional Group Impact
Methoxy Substitution Effects
Methoxy groups influence electronic and steric properties:
- The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing interactions with electron-deficient regions in targets.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that exhibits notable biological activity. This compound integrates structural elements from chromenone and benzofuran, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C26H19NO6 and a molecular weight of approximately 441.4 g/mol. Its structure comprises a chromenone core substituted with a 3,4-dimethoxyphenyl group and a benzofuran moiety linked via a carboxamide functional group. The unique combination of these structural features contributes to its biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H19NO6 |
| Molecular Weight | 441.4 g/mol |
| Structure | Chromenone and Benzofuran derivative |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it inhibits acetylcholinesterase (AChE) activity, which is crucial for the management of Alzheimer's symptoms. The compound demonstrated an IC50 value of 19.2 μM against AChE, indicating moderate inhibitory activity.
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory potential as well. It targets cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Inhibitory assays have shown that the compound exhibits moderate COX-2 inhibition.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related cellular damage.
Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 cells. The researchers reported significant reductions in cell viability and increased apoptosis markers when treated with varying concentrations of the compound over 48 hours .
Study 2: Neuroprotective Mechanism Investigation
In another investigation, the neuroprotective effects were assessed using PC12 cells exposed to hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls .
Study 3: Inhibition of AChE
A comparative study on various benzofuran derivatives highlighted that this compound was one of the most potent inhibitors of AChE among tested compounds, further supporting its potential as a therapeutic agent for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
